5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione
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Overview
Description
5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione typically involves the condensation of appropriate hydrazine derivatives with β-keto esters, followed by cyclization and oxidation steps . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site of CDKs .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Thioglycoside derivatives: Compounds with similar cytotoxic activities against cancer cell lines.
Uniqueness
5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione is unique due to its specific substitution pattern and hydroxyl group, which contribute to its distinct chemical reactivity and biological activity . Its ability to inhibit CDKs selectively makes it a valuable scaffold for developing targeted cancer therapies .
Properties
CAS No. |
13223-04-6 |
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Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H6N4O3/c1-9-2-3-4(8-9)7-6(12)10(13)5(3)11/h2,13H,1H3,(H,7,8,12) |
InChI Key |
OPNIJJNIGLYAHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)NC(=O)N(C2=O)O |
Origin of Product |
United States |
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